2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups including a thiophene ring, a tetrahydroquinoline moiety, and sulfonamide groups. This compound is of interest in various fields including medicinal chemistry due to its potential therapeutic applications. The compound's IUPAC name reflects its intricate structure and functional groups.
The compound falls under the category of sulfonamides, which are known for their antibacterial properties. Additionally, it features heterocyclic compounds due to the presence of thiophene and tetrahydroquinoline rings, which are often involved in biological activity.
The synthesis of 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control and the use of catalysts to improve yields. Techniques such as chromatography may be employed for purification purposes.
The molecular structure of 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be represented using chemical structure notation such as SMILES or InChI:
CC(C)C(C)(C)C(=O)N(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
InChI=1S/C20H28N2O2S2/c1-15-11-17(3)20(12-16(15)2)26(23,24)21-13-18-6-8-22(9-7-18)14-19-5-4-10-25-19/h4-5,10-12,18,21H,6-9,13-14H2,1-3H3
The molecular formula is , with a molecular weight of approximately 420.58 g/mol. The compound's structure includes multiple chiral centers contributing to its stereochemistry.
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions yield various derivatives that may possess different biological activities.
The mechanism of action for 2,4,5-trimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific biological targets:
While specific physical properties such as melting point or boiling point are not always available for complex organic compounds like this one, it is generally expected to be a solid at room temperature based on its structure.
Key chemical properties include:
Relevant data from chemical databases can provide additional insights into these properties .
The compound has several potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: